

2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine literature review

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Compound of Interest

Compound Name:	2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Cat. No.:	B2552983

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An In-depth Technical Guide to **2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine**: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Structurally, it can be considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, often acting as competitive inhibitors or modulators of enzyme activity.^[1] The broad spectrum of pharmacological activities associated with this scaffold includes anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ^{[1][2][3]}

Among the various derivatives, **2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine** stands out as a particularly valuable building block for chemical synthesis. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are highly reactive and serve as versatile handles for introducing diverse functional groups through nucleophilic substitution. This allows for the systematic modification of the core structure to optimize biological activity, selectivity, and pharmacokinetic properties. The 5,6-dimethyl substitution on the thiophene ring further modulates the electronic and steric profile of the molecule, offering opportunities for fine-tuning its interaction with specific biological targets. This guide provides a comprehensive overview of

the synthesis, chemical reactivity, and potential applications of this important synthetic intermediate.

Synthesis of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine

The synthesis of **2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine** is typically achieved through a multi-step process that begins with the construction of the thiophene ring, followed by the formation of the pyrimidine ring, and finally, chlorination. A common and efficient approach involves the Gewald reaction for the thiophene synthesis.

Proposed Synthetic Pathway

The overall synthetic strategy can be visualized as a three-stage process:



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Caption: Proposed synthetic workflow for **2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine**.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene (Gewald Reaction)

- To a stirred solution of 3-methyl-2-butanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
- Add a catalytic amount of a suitable base, such as triethylamine or morpholine (approximately 0.2 equivalents), to the mixture.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under a vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- In a round-bottom flask, mix the 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1 equivalent) obtained from the previous step with urea (2 equivalents).
- Heat the mixture to a temperature of 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.
- Maintain the temperature for 2-3 hours.
- Cool the reaction mixture and treat it with a hot aqueous solution of sodium hydroxide to dissolve the product.
- Filter the hot solution to remove any insoluble impurities.
- Acidify the filtrate with a mineral acid, such as hydrochloric acid, until the product precipitates.
- Filter the solid, wash it with water, and dry it to obtain the desired thieno[2,3-d]pyrimidine-dione.

Step 3: Synthesis of **2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine**

- To a flask equipped with a reflux condenser, add the 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).
- Carefully add an excess of phosphorus oxychloride (POCl_3) (at least 5 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
- Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

- After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl_3 .
- The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetonitrile.

Chemical Reactivity and Properties

The key to the synthetic utility of **2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine** lies in the reactivity of the two chlorine atoms. These positions are electron-deficient and are thus susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atom at the C4 position is generally more reactive than the one at the C2 position. This differential reactivity allows for selective and sequential substitution by controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile).

Nucleophilic Substitution Reactions

A wide variety of nucleophiles can be used to displace the chlorine atoms, leading to a diverse range of derivatives. Common nucleophiles include:

- Amines ($\text{R}-\text{NH}_2$): Reaction with primary or secondary amines yields 2- and 4-amino-substituted thienopyrimidines.
- Alcohols ($\text{R}-\text{OH}$) and Phenols ($\text{Ar}-\text{OH}$): In the presence of a base, alkoxides and phenoxides can displace the chlorines to form ethers.
- Thiols ($\text{R}-\text{SH}$): Thiolates readily react to form thioethers.



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Caption: General scheme for sequential nucleophilic substitution.

Applications in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents. The 2,4-dichloro intermediate is particularly crucial as it provides a platform for generating large libraries of compounds for screening.

Therapeutic Area	Target	Example from Related Scaffolds	Citation
Oncology	EGFR, Tyrosine Kinases	Derivatives of 2,4-dichloropyrimidine have shown potent inhibitory activity against EGFR mutants in non-small cell lung cancer.	[4]
Oncology	FLT3 Kinase	Thienopyrimidine derivatives have been investigated as inhibitors of FLT3 kinase for the treatment of acute myeloid leukemia.	[5]
Anti-inflammatory	COX-2	5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as selective COX-2 inhibitors.	[6]
Antimicrobial	Various bacterial/fungal targets	The thienopyrimidine core is present in compounds with demonstrated antibacterial and antifungal activities.	[1]

The 5,6-dimethyl substitution pattern on the target compound can influence its binding affinity and selectivity for specific protein targets by modifying the shape and electronic distribution of the molecule. This makes **2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine** a promising starting material for the discovery of novel and potent drug candidates.

Physicochemical and Spectroscopic Data

Below is a table summarizing the expected physicochemical and spectroscopic properties of **2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine**, based on its structure and data from analogous compounds.

Property	Value
Molecular Formula	C ₉ H ₈ Cl ₂ N ₂ S
Molecular Weight	247.15 g/mol
Appearance	Off-white to pale yellow solid
¹ H NMR (predicted)	δ ~2.4-2.6 ppm (s, 6H, 2 x CH ₃)
¹³ C NMR (predicted)	δ ~12-15 ppm (CH ₃), ~120-165 ppm (aromatic/heterocyclic carbons)
Mass Spec (EI)	M ⁺ peak at m/z 246, with characteristic M+2 (approx. 65%) and M+4 (approx. 10%) peaks due to ³⁵ Cl/ ³⁷ Cl isotopes.

Conclusion

2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward, multi-step synthesis, coupled with the differential reactivity of its two chlorine atoms, provides a robust platform for the creation of diverse molecular libraries. The proven track record of the thieno[2,3-d]pyrimidine scaffold in yielding biologically active compounds, particularly in oncology and anti-inflammatory research, underscores the potential of this specific building block. Researchers and drug development professionals can leverage the unique structural features of this compound to design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacological profiles.

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